molecular formula C16H20N4O2S B6437886 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2549031-00-5

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B6437886
CAS No.: 2549031-00-5
M. Wt: 332.4 g/mol
InChI Key: BVYIMGCONRHBJD-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group, a methyl group, and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis

    Pyridine Core Synthesis: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Nitrile Group Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an amino group on the pyridine ring is converted to a nitrile using copper(I) cyanide.

    Morpholine Derivatives Addition: The morpholine derivatives can be added through nucleophilic substitution reactions, where the thiomorpholine-4-carbonyl group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of morpholine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the nitrile group and morpholine rings suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the morpholine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Morpholin-4-yl)ethyl]pyridine-3-carbonitrile: Similar structure but lacks the thiomorpholine group.

    6-methyl-2-[2-(piperidin-4-carbonyl)piperidin-4-yl]pyridine-3-carbonitrile: Similar core structure but with piperidine rings instead of morpholine.

Uniqueness

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to the presence of both morpholine and thiomorpholine rings, which provide distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-2-3-13(10-17)15(18-12)20-4-7-22-14(11-20)16(21)19-5-8-23-9-6-19/h2-3,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYIMGCONRHBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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